2-Amino-5-(methoxycarbonyl)benzoic acid

Descripción general

Descripción

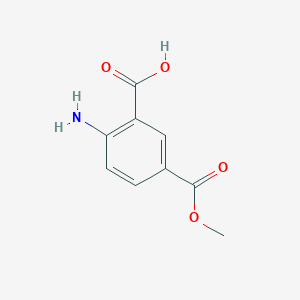

2-Amino-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxycarbonyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and subsequent amination. The process can be summarized as follows:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Formation of acylated or sulfonylated derivatives.

Aplicaciones Científicas De Investigación

2-Amino-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms.

Medicine: It is involved in the development of drugs and therapeutic agents due to its potential pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxycarbonyl group can undergo hydrolysis and other reactions. These interactions contribute to its biological and chemical activities.

Comparación Con Compuestos Similares

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-5-nitrobenzoic acid

- 2-Amino-5-hydroxybenzoic acid

Comparison: 2-Amino-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group, which provide distinct reactivity and properties compared to its analogs. For instance, 2-Amino-5-methoxybenzoic acid lacks the methoxycarbonyl group, affecting its solubility and reactivity. Similarly, 2-Amino-5-nitrobenzoic acid has a nitro group instead of a methoxycarbonyl group, leading to different chemical behavior and applications.

Actividad Biológica

2-Amino-5-(methoxycarbonyl)benzoic acid, also known as 2-amino-5-methylbenzoic acid, is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 63746-25-8

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been studied for its affinity towards cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

- Cellular Pathways : It influences cellular signaling pathways that regulate cell growth and apoptosis. Studies have shown that benzoic acid derivatives can activate proteostasis networks, which are essential for maintaining protein homeostasis in cells .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented, highlighting its potential in treating infections .

Anticancer Properties

Studies have reported that derivatives of benzoic acid can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects on lymphoma cell lines by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1 .

Anti-inflammatory Effects

The compound's interaction with COX enzymes suggests potential anti-inflammatory effects. In vitro studies have indicated that it may reduce inflammation markers in cell cultures, supporting its use in inflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Studies indicate a short half-life, necessitating frequent dosing for sustained therapeutic effects.

Propiedades

IUPAC Name |

2-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSLVIYSSSYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518271 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63746-25-8 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.